6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines elements of isoquinoline and purine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline derivative, followed by its coupling with a purine derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pd/C or sodium borohydride (NaBH4) to reduce double bonds or other reducible groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, Pd/C
Nucleophiles: NaH, LDA
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions employed .
Scientific Research Applications
6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
- Diethyl 2-ethyl-1,3-dioxo-4-phenyl-5-(2-phenylethynyl)-2,3-dihydrocyclopenta[e]isoindole-7,7(1H,6H,8H)-dicarboxylate
Uniqueness
Compared to similar compounds, 6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione stands out due to its unique combination of isoquinoline and purine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-14-15(2)28-18-19(24(3)22(30)25(4)20(18)29)23-21(28)27(14)12-11-26-10-9-16-7-5-6-8-17(16)13-26/h5-8H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTWXTXWZNAFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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